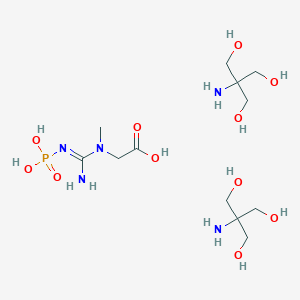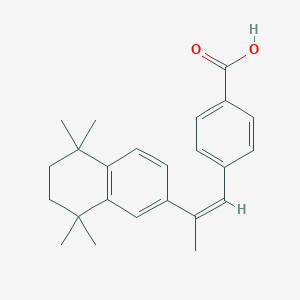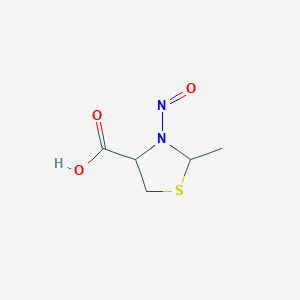
Phosphocreatine di(tris) salt
Vue d'ensemble
Description
Phosphocreatine di(tris) salt, also known as Creatine phosphate di(tris) salt or N-(Imino[phosphonoamino]methyl)-N-methylglycine, is a compound with the empirical formula C4H10N3O5P · 2C4H11NO3 . It has a molecular weight of 453.38 . This compound provides phosphate for ADP-ATP conversion and serves as a high-energy phosphate reservoir in vertebrate and some invertebrate muscles . It plays a protective role against anoxic and ischemic damage to brain neurons .
Chemical Reactions Analysis
Phosphocreatine di(tris) salt provides phosphate for ADP-ATP conversion . It is a high-energy phosphate reservoir in vertebrate and some invertebrate muscle, protecting against anoxic and ischemic damage to brain neurons .Physical And Chemical Properties Analysis
Phosphocreatine di(tris) salt is a white powder . It is soluble to 100 mM in water . The recommended storage temperature is -20°C .Applications De Recherche Scientifique
Energy Metabolism Modulation
Phosphocreatine di(tris) salt has been studied for its potential to modulate cellular energy metabolism . It acts as a high-energy phosphate reservoir in vertebrate and some invertebrate muscle, providing phosphate for ADP-ATP conversion .
Antioxidant Properties
This compound has potential antioxidant properties. It has been studied for its ability to protect cells from oxidative stress . As a non-oxidative reservoir of high-energy phosphate, phosphocreatine protects against anoxic and ischemic damage to brain neurons .
Gene Expression Regulation
Phosphocreatine di(tris) salt has been studied for its potential to regulate gene expression . The exact mechanisms are still under investigation.
Cell Death Marker
It has been studied for its potential to be used as a marker for cell death . This could be particularly useful in research involving diseases characterized by abnormal cell death.
Alkali Metal-Sensitive Systems
Phosphocreatine di(tris) salt is specifically beneficial in research involving systems sensitive to alkali metal ions, such as sodium and potassium. Its lack of these ions allows for cleaner and more accurate results in such studies.
Nasopharyngeal Carcinoma Cells Study
Phosphocreatine disodium salt hydrate is useful to study nasopharyngeal carcinoma cells . The exact applications in this field are still under investigation.
Temporary Cardiac Arrest Induction
This compound has been used to induce temporary cardiac arrest . This can be useful in certain surgical procedures and in studying the effects of cardiac arrest on various bodily systems.
Cocaine Seeking Behavior in Rats
It has been used to evaluate the effects of adenosine A (2A) receptor modulation in the nucleus accumbens on cocaine seeking in rats . This could have implications for the development of treatments for cocaine addiction.
Mécanisme D'action
Target of Action
Phosphocreatine di(tris) salt, also known as PCr, primarily targets the energy metabolism processes in the body . It is a high-energy phosphate reservoir found in vertebrate and some invertebrate muscle . It plays a pivotal role in maintaining energy homeostasis, particularly in muscle cells .
Mode of Action
PCr provides phosphate for the conversion of Adenosine Diphosphate (ADP) to Adenosine Triphosphate (ATP) . This process is crucial as ATP serves as the primary source of energy for various cellular functions, including muscle contractions . By acting as a temporal and spatial buffer for ATP, PCr ensures that the energy requirements of the body are met, especially during periods of high energy demand .
Biochemical Pathways
PCr is involved in the creatine kinase/phosphocreatine system, a key pathway in energy metabolism . In this system, PCr donates a phosphate group to ADP to form ATP, a process catalyzed by the enzyme creatine kinase. This ATP can then be used to fuel various cellular processes. When the demand for ATP is low, the reaction can proceed in the opposite direction to regenerate PCr from ATP .
Pharmacokinetics
The pharmacokinetics of PCr are characterized by rapid elimination from the body . Most of the PCr entering the systemic circulation is converted to creatine (Cr), which partially mediates PCr’s hemorheological improvement . Despite the slow transcellular rate, PCr can be taken up by myocardiocytes via some special and hypothetical transport mechanisms .
Result of Action
The action of PCr results in the modulation of cellular energy metabolism, protection against anoxic and ischemic damage to brain neurons, and potential antioxidant activity . It has also been studied for its potential to regulate gene expression and be used as a marker for cell death .
Action Environment
The action of PCr is influenced by the physiological environment. For instance, in muscle tissues, which have high, fluctuating energy requirements, PCr plays a major role in maintaining energy homeostasis . Furthermore, the efficacy of PCr can be influenced by factors such as the availability of ADP and the activity of creatine kinase .
Safety and Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is recommended to avoid dust formation and breathing vapors, mist, or gas . It is also advised not to let the product enter drains .
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPBKCOGWJTQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N5O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430608 | |
| Record name | Phosphocreatine di(tris) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphocreatine di(tris) salt | |
CAS RN |
108321-17-1 | |
| Record name | Phosphocreatine di(tris) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)







![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)


![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)

